2-methylthiophene-3-sulfonyl chloride
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Overview
Description
2-Methylthiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 2-methylthiophene-3-sulfonic acid. One method includes the reaction of 2-methylthiophene with chlorosulfonic acid, followed by purification . Another approach involves the use of methanesulfonyl chloride and anhydrous sodium sulfide in a polar aprotic solvent, followed by chlorination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Scientific Research Applications
2-Methylthiophene-3-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-methylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Thiophenesulfonyl chloride: Similar in structure but lacks the methyl group at the 2-position.
2,5-Dimethylthiophene: Contains two methyl groups but does not have the sulfonyl chloride functionality.
Uniqueness: 2-Methylthiophene-3-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89379-24-8 |
---|---|
Molecular Formula |
C5H5ClO2S2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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